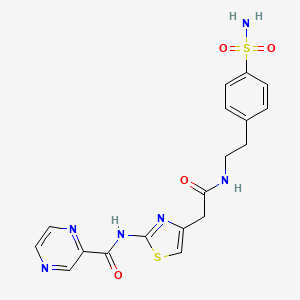

![molecular formula C8H11ClN4 B2949354 1-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)-N-methylmethanamine hydrochloride CAS No. 1956354-67-8](/img/structure/B2949354.png)

1-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)-N-methylmethanamine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “1-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)-N-methylmethanamine hydrochloride” belongs to the class of triazolopyridines. Triazolopyridines are a class of compounds that contain a pyridine ring fused with a 1,2,4-triazole ring . These compounds are known for their diverse biological activities and are used in medicinal chemistry for drug development .

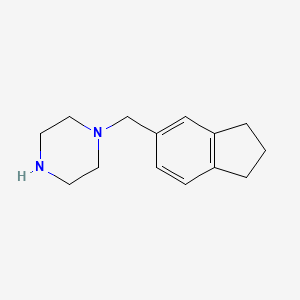

Molecular Structure Analysis

The molecular structure of this compound would consist of a pyridine ring (a six-membered ring with two double bonds and one nitrogen atom) fused with a 1,2,4-triazole ring (a five-membered ring with two nitrogen atoms and two double bonds). The “N-methylmethanamine” group would be attached to the 1-position of the triazole ring .Chemical Reactions Analysis

The chemical reactions involving triazolopyridines would largely depend on the substituents present on the rings. In general, these compounds can undergo reactions typical of aromatic compounds, such as electrophilic substitution .Applications De Recherche Scientifique

- These findings suggest that this compound could be explored further as a potential anticancer agent .

- Combining multiple drug targets may help overcome drug resistance, a common challenge in cancer treatment .

- Computational studies, such as molecular docking and dynamics simulations, can guide drug optimization .

Kinase Inhibition and Antiproliferative Activity

Cell Cycle Regulation and Apoptosis

Targeted Therapy for Cancer

Antibacterial Properties

Drug Design and Optimization

Exploring Multidrug Resistance Mechanisms

Orientations Futures

Given the biological activities of other triazolopyridine derivatives, “1-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)-N-methylmethanamine hydrochloride” could be a potential candidate for further study in drug development . Future research could focus on the synthesis of this compound, determination of its physical and chemical properties, and evaluation of its biological activity.

Mécanisme D'action

Target of Action

The compound 1-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)-N-methylmethanamine hydrochloride, also known as 1-([1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YL)-N-METHYLMETHANAMINE HCL, has been found to exhibit inhibitory activities towards c-Met/VEGFR-2 kinases . These kinases play a crucial role in cell growth and survival, and their overexpression or mutation is often associated with various types of cancers .

Mode of Action

The compound interacts with its targets, c-Met and VEGFR-2, by binding to them, thereby inhibiting their activity . This interaction results in the inhibition of the growth of cancer cells, such as A549, MCF-7, and Hela . The compound’s intervention on intracellular c-Met signaling of A549 cells was verified by the result of Western blot .

Biochemical Pathways

The compound affects the c-Met and VEGFR-2 pathways, which are involved in cell proliferation and survival . By inhibiting these pathways, the compound can effectively suppress the growth of cancer cells . Fluorescence quantitative PCR showed that the compound inhibited the growth of A549 cells by inhibiting the expression of c-Met and VEGFR-2 .

Result of Action

The compound exhibits excellent antiproliferative activities against A549, MCF-7, and Hela cancer cell lines . It inhibits the growth of A549 cells in a dose-dependent manner and induces late apoptosis of A549 cells . Moreover, it shows low hemolytic toxicity .

Propriétés

IUPAC Name |

N-methyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N4.ClH/c1-9-6-8-11-10-7-4-2-3-5-12(7)8;/h2-5,9H,6H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMWSXESQFMSZHR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=NN=C2N1C=CC=C2.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)-N-methylmethanamine hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2E)-2-cyano-3-(furan-2-yl)-N-[4-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2949274.png)

![3-{4-[(4-fluorophenyl)methoxy]phenyl}-1-phenyl-1H-pyrazole-4-carbaldehyde](/img/structure/B2949281.png)

![N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2949284.png)

![3-bromo-N-(3-(dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2949286.png)

![N-(2,3-dimethoxybenzyl)-2-((1,1-dioxido-4-propyl-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2949289.png)

![2-Fluoro-5-[(3-methylphenyl)sulfamoyl]benzamide](/img/structure/B2949293.png)